3-Amino-1-phenylpropan-1-ol oxalate
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Overview
Description
3-Amino-1-phenylpropan-1-ol oxalate is a chemical compound with the molecular formula C11H15NO5. It is a derivative of 3-amino-1-phenylpropan-1-ol, where the hydroxyl group is esterified with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-phenylpropan-1-ol oxalate typically involves the reaction of 3-amino-1-phenylpropan-1-ol with oxalic acid under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on the desired purity and yield of the final product. Purification steps, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-phenylpropan-1-ol oxalate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-1-phenylpropan-1-ol oxalate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Medicine: It could be explored for its therapeutic properties, including potential use as a drug precursor or intermediate.
Industry: The compound may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-Amino-1-phenylpropan-1-ol oxalate exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
3-Amino-1-phenylpropan-1-ol oxalate can be compared with other similar compounds, such as 3-amino-1-propanol and its derivatives These compounds share structural similarities but may differ in their functional groups and reactivity
Properties
IUPAC Name |
3-amino-1-phenylpropan-1-ol;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.C2H2O4/c10-7-6-9(11)8-4-2-1-3-5-8;3-1(4)2(5)6/h1-5,9,11H,6-7,10H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOSHWIDUCMPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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